molecular formula C11H20N2O2 B6300798 tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate CAS No. 2227205-60-7

tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate

Cat. No.: B6300798
CAS No.: 2227205-60-7
M. Wt: 212.29 g/mol
InChI Key: JFEPYXAQPBPXRI-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate: is a chemical compound that belongs to the class of carbamates It features a tert-butyl group attached to a bicyclic structure containing a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate typically involves the protection of the amine group in 2-azabicyclo[2.2.1]heptane. One common method involves the reaction of 2-azabicyclo[2.2.1]heptane with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large quantities of reagents and products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate can undergo oxidation reactions, typically involving oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Nucleophiles such as amines, alcohols, thiols, in solvents like dichloromethane or tetrahydrofuran.

Major Products Formed:

    Oxidation: Oxidized derivatives of the bicyclic structure.

    Reduction: Reduced forms of the compound, often leading to the formation of secondary amines.

    Substitution: Substituted carbamates with various functional groups replacing the tert-butyl group.

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-(2-azabicyclo[221]heptan-6-yl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its bicyclic structure can mimic natural substrates or ligands, making it a valuable scaffold for drug discovery.

Industry: In the industrial sector, tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate can be used in the production of specialty chemicals and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. The bicyclic structure can interact with specific amino acid residues in the enzyme, leading to inhibition.

Molecular Targets and Pathways:

    Enzymes: Proteases, kinases, and other enzymes involved in disease pathways.

    Receptors: G-protein coupled receptors, ion channels, and other membrane-bound receptors.

Comparison with Similar Compounds

  • tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate
  • tert-Butyl N-(2-azabicyclo[2.2.1]heptan-4-yl)carbamate
  • tert-Butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate

Uniqueness: tert-Butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate is unique due to the position of the nitrogen atom in the bicyclic structure. This positional difference can significantly impact the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

tert-butyl N-(2-azabicyclo[2.2.1]heptan-6-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-7-4-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEPYXAQPBPXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1NC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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